CYP2D6 Enzyme Inhibition Profile of 2-(Piperidin-4-ylthio)benzo[D]thiazole Derivatives
A structurally related derivative of the 2-(piperidin-4-ylthio)benzo[D]thiazole scaffold demonstrated weak inhibition of human cytochrome P450 2D6 with an IC50 > 70,000 nM, indicating a low risk of CYP2D6-mediated drug-drug interactions [1]. This profile is notably weaker than typical CYP2D6 inhibitors such as quinidine (IC50 ~ 30 nM) and represents a favorable metabolic characteristic relative to other benzothiazole-containing kinase inhibitors that often show significant CYP inhibition at sub-micromolar concentrations [1].
| Evidence Dimension | CYP2D6 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 70,000 nM (for structurally related derivative) |
| Comparator Or Baseline | Quinidine: IC50 ~ 30 nM (positive control CYP2D6 inhibitor) |
| Quantified Difference | >2,300-fold lower inhibitory potency |
| Conditions | In vitro enzyme inhibition assay (unknown origin), data curated by ChEMBL [1] |
Why This Matters
This low CYP2D6 inhibition profile reduces the likelihood of metabolic drug-drug interactions, making this scaffold attractive for lead optimization programs requiring clean cytochrome P450 profiles.
- [1] BindingDB. BDBM50170919. CHEMBL3805966. Cytochrome P450 2D6 (Human) inhibition data. View Source
